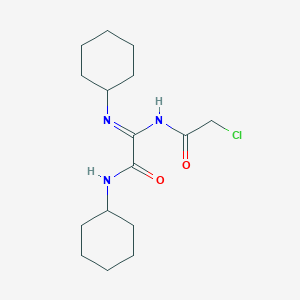
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two methyl groups at the 5th position of the diazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone to form the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted diazepines.
Applications De Recherche Scientifique
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazepine ring can interact with biological receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-4-[(4-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-thiophenecarboxylate
- Other diazepines with different substituents
Uniqueness
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group and the two methyl groups at the 5th position of the diazepine ring differentiates it from other diazepines and influences its reactivity and interactions.
Propriétés
Numéro CAS |
89543-11-3 |
|---|---|
Formule moléculaire |
C13H13N3O3 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
5,5-dimethyl-7-(4-nitrophenyl)-1H-diazepin-4-one |
InChI |
InChI=1S/C13H13N3O3/c1-13(2)7-11(15-14-8-12(13)17)9-3-5-10(6-4-9)16(18)19/h3-8,15H,1-2H3 |
Clé InChI |
ITBHRASDVQXXLC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(NN=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

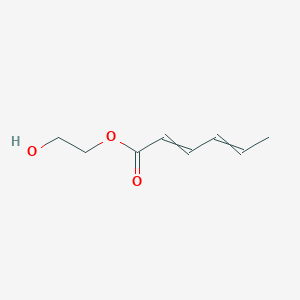


![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
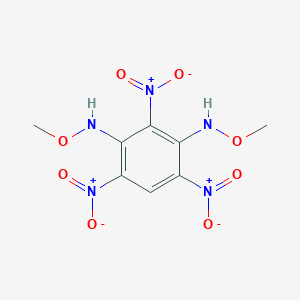

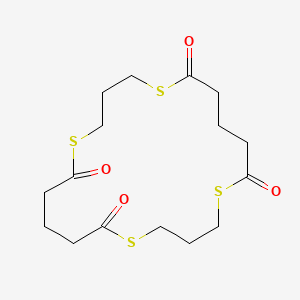
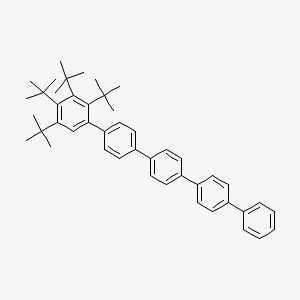
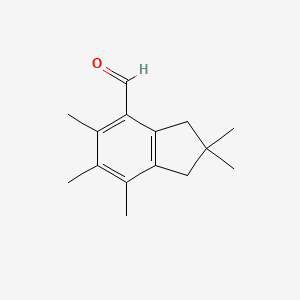
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
